molecular formula C13H20FNO4 B13385602 2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B13385602
M. Wt: 273.30 g/mol
InChI Key: GCKMOPJWHFGWIO-UHFFFAOYSA-N
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Description

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique stereochemistry and the presence of a fluorine atom, which often imparts significant biological activity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective synthesis of bicyclo[2.2.2]octane derivatives under metal-free conditions . This method involves a tandem reaction that provides high yields and excellent enantioselectivity under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s fluorine atom can be used to trace biochemical pathways due to its distinct spectroscopic properties.

Medicine

Medically, compounds with similar structures have been investigated for their potential as antibiotics and enzyme inhibitors . The presence of the fluorine atom often enhances the compound’s stability and bioavailability.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with biological molecules, potentially inhibiting enzymes or altering biochemical pathways. The bicyclic structure provides rigidity, which can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane derivatives: These compounds share the core bicyclic structure but may lack the fluorine atom or have different functional groups.

    Fluorinated carboxylic acids: These compounds contain a fluorine atom and a carboxylic acid group but may have different overall structures.

Uniqueness

The uniqueness of (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid lies in its combination of a fluorine atom, a bicyclic structure, and specific stereochemistry. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H20FNO4

Molecular Weight

273.30 g/mol

IUPAC Name

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C13H20FNO4/c1-13(2,3)19-12(18)15-7-4-5-8(9(14)6-7)10(15)11(16)17/h7-10H,4-6H2,1-3H3,(H,16,17)

InChI Key

GCKMOPJWHFGWIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)F

Origin of Product

United States

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